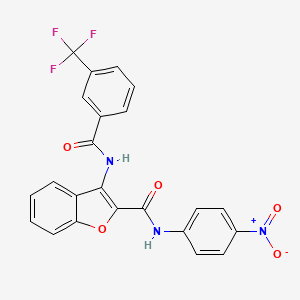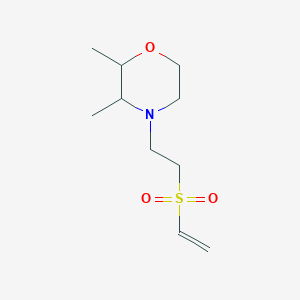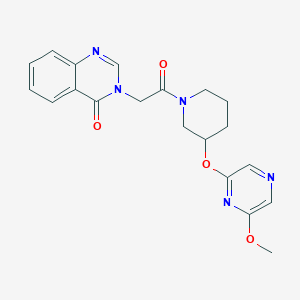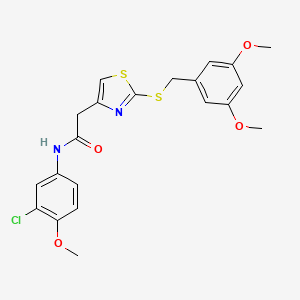![molecular formula C23H22ClN5O4S B2508945 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea CAS No. 955761-58-7](/img/structure/B2508945.png)
1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea" is a chemically synthesized molecule that appears to be related to a class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, which include potential applications in the treatment of various diseases and as inhibitors for certain enzymes .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the condensation of various functional groups with piperazine. For instance, in the synthesis of urea and thiourea derivatives of piperazine, active functionalized arylisocyanates or arylisothiocyanates can be added to a piperazine-containing core structure . A similar approach could be hypothesized for the synthesis of the compound , where a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-chlorophenyl group are attached to a piperazine core through urea linkages.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of additional functional groups, such as the benzo[d][1,3]dioxol-5-ylmethyl and 3-chlorophenyl groups, can significantly influence the molecular interactions and binding affinities of the compound. Molecular modeling studies, as performed for other piperazine urea derivatives, can provide insights into the potential binding interactions with target enzymes or receptors .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, depending on the functional groups attached to the piperazine core. For example, urea derivatives can potentially form hydrogen bonds due to the presence of the urea moiety, which can be relevant in their interaction with biological targets. The benzo[d][1,3]dioxol-5-ylmethyl group could also undergo electrophilic substitution reactions, given the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the attached substituents. The compound's solubility in organic solvents or water can affect its bioavailability and pharmacokinetics. The stability of the compound under physiological conditions is also crucial for its potential as a drug candidate. For instance, the stability of piperazine-type stimulants in biological samples has been studied to ensure their reliable detection in forensic toxicology .
科学的研究の応用
Synthesis and Medicinal Chemistry
1,2-Oxazines and related compounds, like benzoxazines, have been studied for their potential in medicinal chemistry due to their interesting chemical properties and synthetic applications. The synthesis of such compounds often involves cyclization reactions and dehydration processes. They have been utilized as chiral synthons and have roles in various chemical reactions, indicating their versatility in synthetic chemistry and potential medicinal applications (Sainsbury, 1991).
The synthesis and biological significance of 2-(thio)ureabenzothiazoles (TBT and UBT) are also noteworthy. These compounds exhibit a broad spectrum of biological activities, making them important in medicinal chemistry. Some derivatives, like Frentizole, are used for treating diseases like rheumatoid arthritis and systemic lupus erythematosus. Other UBTs like Bentaluron and Bethabenthiazuron have applications as fungicides and herbicides (Rosales-Hernández et al., 2022).
Pharmacology and Drug Design
The synthesis and pharmacological evaluation of various piperazine and its analogues have been a subject of extensive research due to their diverse pharmacological activities. Many molecules containing piperazine have shown potential against a variety of health conditions, including Mycobacterium tuberculosis (MTB). Remarkably, these molecules displayed significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, highlighting their importance in the field of drug design and pharmacology (Girase et al., 2020).
Therapeutic Applications and Drug Discovery
The importance of benzothiazines in drug discovery is also highlighted by their potential therapeutic applications. Compounds like Macozinone (a piperazine-benzothiazinone) are currently undergoing clinical studies for the treatment of tuberculosis (TB), showcasing the relevance of these compounds in modern drug discovery and development processes. The target of Macozinone is a key enzyme involved in the synthesis of essential polymers of the cell wall in the TB pathogen, Mycobacterium tuberculosis, demonstrating the specific and targeted action of these compounds in therapeutic applications (Makarov & Mikušová, 2020).
特性
IUPAC Name |
1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4S/c24-16-2-1-3-17(11-16)25-22(31)27-23-26-18(13-34-23)21(30)29-8-6-28(7-9-29)12-15-4-5-19-20(10-15)33-14-32-19/h1-5,10-11,13H,6-9,12,14H2,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYBZNFCANLXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CSC(=N4)NC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2508863.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)
![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)

![2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2508871.png)
![1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2508872.png)



![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)
